molecular formula C19H17NO5 B2860580 (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 859665-22-8

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2860580
CAS No.: 859665-22-8
M. Wt: 339.347
InChI Key: DIEXVYMOMLQSEX-SXGWCWSVSA-N
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Description

The compound “(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide” features a benzofuran core substituted with a 4-methoxybenzylidene group at position 2, a methyl group at position 7, and an acetamide moiety linked via an ether bond at position 5. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing molecular interactions and biological activity . Its synthesis likely involves Knoevenagel condensation of a substituted benzaldehyde with a benzofuran precursor, followed by functionalization of the acetamide group .

Properties

IUPAC Name

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-15(24-10-17(20)21)8-7-14-18(22)16(25-19(11)14)9-12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXVYMOMLQSEX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Structural Characteristics

The compound features a benzofuran moiety and an acetamide functional group , which contribute to its unique biological activities. The structural formula can be summarized as follows:

  • Molecular Formula : C19H17NO5
  • Molecular Weight : 339.347 g/mol
  • IUPAC Name : 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide

These components suggest a potential for various chemical reactivity and interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multistep organic synthesis techniques. Key methods may include:

  • Condensation Reactions : To form the benzylidene moiety.
  • Acetylation : To introduce the acetamide group.
  • Purification Techniques : Such as recrystallization or chromatography to achieve high purity.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory activities. Related compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes . The following table summarizes the findings related to anti-inflammatory activity:

CompoundActivityMechanism
(Z)-2-(4-methoxybenzylidene)-7-methyl-benzofuranInhibits MMPsReduces inflammation
Benzofuran DerivativesAnti-inflammatoryInhibits LOXs

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound possess antiproliferative effects against various cancer cell lines, including MIAPACA (pancreatic), HeLa (cervical), and MDA-MB-231 (breast) . The following table presents data from these studies:

Cell LineCompound TestedIC50 Value (µM)Remarks
MIAPACA8g10Significant antiproliferative
HeLa8i15Moderate activity
MDA-MB-2318g12Effective against proliferation

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Interaction with Biological Targets : Binding affinity studies are essential for understanding how this compound interacts with specific receptors or enzymes in biological systems.

Scientific Research Applications

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a chemical compound with a benzofuran moiety and an acetamide functional group, making it potentially useful in scientific research. Research into its applications is ongoing, particularly in medicinal chemistry.

Potential Applications

  • Anti-inflammatory and anticancer contexts Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties.
  • Inhibiting matrix metalloproteinases Assays on similar compounds have demonstrated the ability to inhibit matrix metalloproteinases, enzymes involved in inflammatory processes.
  • Neuroprotective agents Benzofuran derivatives have been noted for their potential as neuroprotective agents and as inhibitors of acetylcholinesterase, suggesting this compound might share similar bioactive properties.

Interaction Studies
Interaction studies often focus on the compound's binding affinity to biological targets, employing techniques such as:

  • Spectroscopy
  • X-ray crystallography
  • Molecular docking These methods are crucial for understanding the mechanism of action and optimizing the compound’s pharmacological properties.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzaldehydeContains methoxy and aldehyde groupsPrecursor for many organic syntheses
Benzofuran DerivativesShare the benzofuran coreKnown for anti-inflammatory properties
AcetamidesGeneral class including substitutionsDiverse biological activities, including analgesic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzylidene Substituents

The benzylidene moiety is a key structural determinant. Modifications here alter electronic, steric, and solubility profiles:

Compound Name Benzylidene Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 4-Methoxy C₁₉H₁₇NO₅ ~347.34 ~3.5* Acetamide group enhances H-bonding capacity
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-...oxy)acetate 3,4-Dimethoxy C₂₂H₂₂O₅ 366.4 5.2 Increased lipophilicity due to additional methoxy groups
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-...oxy)acetate 4-tert-Butyl C₂₂H₂₂O₅ 366.4 5.2 tert-Butyl group enhances steric bulk and lipophilicity

*Estimated based on structural similarity to .

  • Solubility : The acetamide group in the target compound improves water solubility relative to ester derivatives (e.g., –13), which have higher logP values (~5.2) due to ester groups .

Functional Analogues with Heterocyclic Cores

Compounds with different heterocyclic cores but similar substituents highlight scaffold-dependent bioactivity:

Compound Class Core Structure Substituents Biological Activity Reference
Thiazolo-pyrimidines Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, furan-2-yl Not reported
Coumarin derivatives Chromen-2-one 4-Methylcoumarin, acetohydrazide Potential antimicrobial
Morpholinone derivatives Morpholin-2-one Acetamide, isopropylphenyl Synthetic intermediate
  • Thiazolo-pyrimidines (): These compounds share benzylidene and cyano groups but lack the acetamide functionality. Their synthesis via acetic anhydride/sodium acetate reflux suggests shared synthetic pathways with the target compound .
  • Coumarin-acetohydrazides (): The acetohydrazide group may confer similar hydrogen-bonding capacity to the acetamide in the target compound, though coumarin’s planar structure differs from benzofuran’s fused ring system .

Pharmacological Potential and Hydrogen-Bonding Patterns

  • Hydrogen Bonding: The acetamide group in the target compound acts as both donor (–NH₂) and acceptor (C=O), facilitating interactions with biological targets (e.g., enzymes or receptors) . This contrasts with ester derivatives (–13), which lack H-bond donors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with malonic acid derivatives.
  • Step 2 : Knoevenagel condensation with 4-methoxybenzaldehyde to introduce the benzylidene moiety, requiring anhydrous conditions and catalysts like piperidine .
  • Step 3 : Etherification to attach the acetamide group via nucleophilic substitution (e.g., using bromoacetamide in DMF with K₂CO₃ as base) .
  • Critical parameters : Solvent choice (e.g., ethanol for condensation steps), temperature control (60–80°C for cyclization), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 5.2–5.8 ppm (Z-configuration olefinic protons), and δ 3.8 ppm (methoxy group) confirm stereochemistry and substitution patterns .
  • ¹³C NMR : Carbonyl signals at δ 170–190 ppm (3-oxo group, acetamide) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 394.12) .
    • X-ray Crystallography : Resolves Z/E configuration ambiguity; SHELX software is widely used for refinement .

Q. What are the common chemical reactions involving the acetamide and benzylidene groups in this compound?

  • Acetamide reactivity : Hydrolysis under acidic/basic conditions yields acetic acid derivatives. Use controlled pH (e.g., HCl/NaOH) and monitor via TLC .
  • Benzylidene group : Susceptible to photoisomerization (Z→E). UV-Vis spectroscopy tracks changes; reactions should be conducted in dark conditions to retain configuration .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene moiety influence biological activity and intermolecular interactions?

  • Stereochemical impact : The Z-configuration enhances π-π stacking with aromatic residues in enzyme active sites, as shown in docking studies with cyclooxygenase-2 (COX-2) .
  • Hydrogen bonding : The methoxy group participates in C–H···O interactions, stabilizing crystal packing (graph-set analysis: R₂²(8) motifs) .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

  • Contradiction analysis :

  • Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol). Use Hansen solubility parameters (HSPs) to predict optimal solvents .
  • Stability : Degradation under UV light (observed via HPLC) suggests the need for amber glassware and antioxidant additives (e.g., BHT) during storage .

Q. What experimental strategies are recommended for identifying biological targets of this compound?

  • Target deconvolution :

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Microscale thermophoresis (MST) : Quantify binding affinity (Kd) with fluorescently labeled enzymes (e.g., kinases, proteases) .

Q. How can computational methods complement experimental studies of this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior observed in cyclic voltammetry .
  • Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.8) and interactions with lipid bilayers, guiding formulation for cellular uptake .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

StepCatalyst/SolventTemperatureYield (%)Reference
Benzofuran cyclizationH₂SO₄/EtOH80°C72
Knoevenagel condensationPiperidine/DCMRT85
Acetamide couplingK₂CO₃/DMF60°C68

Table 2 : Spectroscopic Signatures for Structural Validation

TechniqueKey Peaks/SignalsFunctional Group ConfirmedReference
¹H NMRδ 5.6 ppm (1H, d, J=12 Hz)Z-olefin
HRMS[M+H]⁺ = 394.1284 (Δ < 2 ppm)Molecular formula
IR1680 cm⁻¹ (C=O stretch)3-Oxo group

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